molecular formula C25H34O4 B13725249 2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate

2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate

Cat. No.: B13725249
M. Wt: 398.5 g/mol
InChI Key: AQMUMBCTNJGBGC-UFNWQTQJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate typically involves the acetylation of the corresponding steroidal precursor. The reaction conditions often include the use of acetic anhydride and a base such as pyridine . The reaction is carried out under controlled temperature to ensure the formation of the desired acetate ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

Types of Reactions

2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate is not fully understood. its structural similarity to megestrol acetate suggests that it may interact with progesterone receptors and other steroid hormone receptors . These interactions can modulate gene expression and cellular functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Megestrol Acetate: A synthetic progestin used in the treatment of cancer and appetite loss.

    Medroxyprogesterone Acetate: Another synthetic progestin with similar uses.

    Norethindrone Acetate: A synthetic progestin used in hormonal contraceptives.

Uniqueness

2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate is unique due to its specific structural modifications, which may confer distinct biological activities and interactions compared to other similar compounds .

Properties

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

[(2S,8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15-,18+,19-,20-,23+,24-,25-/m0/s1

InChI Key

AQMUMBCTNJGBGC-UFNWQTQJSA-N

Isomeric SMILES

C[C@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C)OC(=O)C)C)C

Canonical SMILES

CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C

Origin of Product

United States

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